molecular formula C12H13ClN2O2 B5203168 N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide

N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide

Cat. No.: B5203168
M. Wt: 252.69 g/mol
InChI Key: VEKNAYSXTWOVIZ-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide is an organic compound that belongs to the class of oxamides. This compound is characterized by the presence of a 2-chlorophenyl group attached to a methyl group, which is further connected to an oxamide moiety. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide typically involves the reaction of 2-chlorobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2-chlorobenzylamine with acryloyl chloride:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are usually alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy and safety in medical applications.

    Industry: In the industrial sector, N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide can be compared with other similar compounds, such as:

    N’-[(2-chlorophenyl)methyl]-N-methyloxamide: This compound has a similar structure but with a methyl group instead of a prop-2-enyl group. The difference in the alkyl group can lead to variations in reactivity and biological activity.

    N’-[(2-chlorophenyl)methyl]-N-ethyloxamide: Another similar compound with an ethyl group. The presence of different alkyl groups can influence the compound’s solubility, stability, and overall properties.

    N’-[(2-chlorophenyl)methyl]-N-prop-2-ynyloxamide: This compound contains a prop-2-ynyl group, which introduces a triple bond into the structure

The uniqueness of N’-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKNAYSXTWOVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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